![molecular formula C17H24N2O3S B2946422 4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine CAS No. 1436374-74-1](/img/structure/B2946422.png)
4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine” is a complex organic molecule that contains both a pyrrolidine and a morpholine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine and morpholine rings can be synthesized from various precursors . For instance, pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound would be expected to be complex due to the presence of both pyrrolidine and morpholine rings, along with additional functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The morpholine ring contains both amine and ether functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and dependent on the specific functional groups present. Pyrrolidine and morpholine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its complex structure. Morpholine is a colorless liquid with a weak, ammonia-like odor .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It has been synthesized and screened for antibacterial activity against common pathogens such as E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as antifungal activity against A. niger and C. albicans. Some derivatives have shown promising results, indicating the potential for development into new antimicrobial drugs .
Anticancer Properties
Chromene derivatives, which are structurally related to the compound , have exhibited a broad spectrum of biological activities, including anticancer and antitumor effects. These properties make them significant in drug discovery and chemical biology, suggesting that similar compounds like “4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine” could also be explored for their anticancer potential .
Antiviral Applications
The compound’s framework is associated with chromene and triazole derivatives, which have shown antiviral activities. This suggests that it could be a candidate for the design of new antiviral drugs, especially considering the ongoing need for novel treatments against emerging viral infections .
Antioxidant Effects
Chromene derivatives are known for their antioxidant properties. By extension, “4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine” could be investigated for its ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Applications
Compounds with a chromene base have been used to treat inflammation. Given the structural similarities, the compound may hold promise for the development of new anti-inflammatory medications, which could be beneficial for conditions such as arthritis .
Kinase Inhibition
Kinases are enzymes that play a vital role in various cellular processes. Chromene derivatives have been shown to inhibit kinases, which is a valuable trait in the treatment of diseases like cancer. Therefore, “4-[[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine” could be explored for its kinase inhibitory activity, potentially leading to new therapeutic agents .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities .
Result of Action
Morpholine derivatives have been associated with a wide range of biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-8-6-17(15-19)14-18-9-11-22-12-10-18/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLLUVBPFSADN-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CN2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Phenylethenesulfonyl)pyrrolidin-3-yl]methyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-hydroxycyclopentyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946339.png)
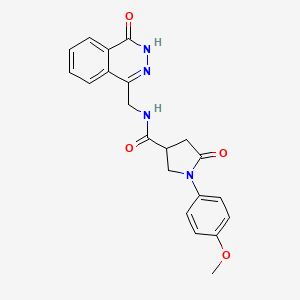
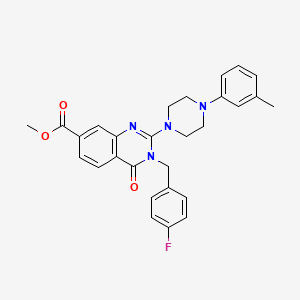
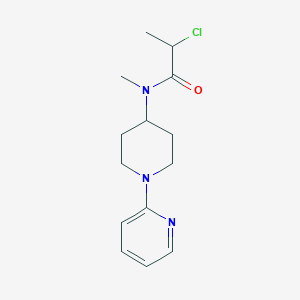
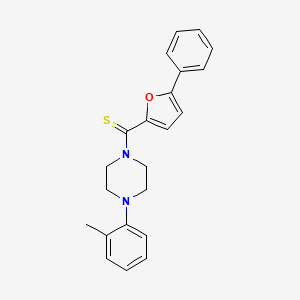
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
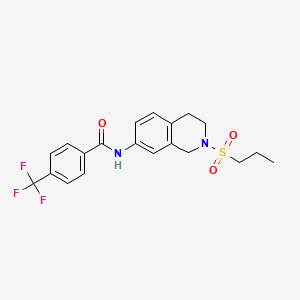
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)

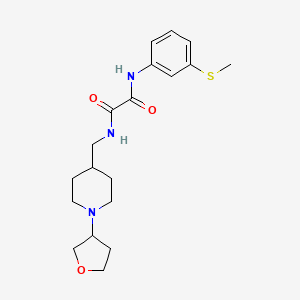

![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)